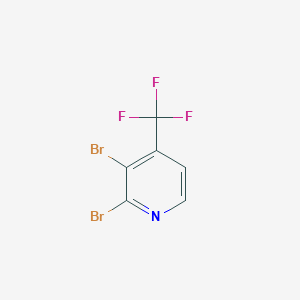

2,3-Dibromo-4-(trifluoromethyl)pyridine

Overview

Description

2,3-Dibromo-4-(trifluoromethyl)pyridine (CAS 1099598-01-2) is a halogenated pyridine derivative with a molecular formula of C₆H₂Br₂F₃N. Its structure features bromine atoms at the 2- and 3-positions of the pyridine ring and a trifluoromethyl (-CF₃) group at the 4-position. This compound is notable for its electron-deficient aromatic system, which arises from the electron-withdrawing effects of both bromine and the trifluoromethyl group. Such properties make it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in Suzuki-Miyaura coupling reactions or nucleophilic substitutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-(trifluoromethyl)pyridine typically involves the bromination of 4-(trifluoromethyl)pyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium amide or potassium thiolate, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,3-diamino-4-(trifluoromethyl)pyridine .

Scientific Research Applications

2,3-Dibromo-4-(trifluoromethyl)pyridine is a pyridine ring with bromine atoms at the 2 and 3 positions and a trifluoromethyl group at the 4 position, giving it unique reactivity and potential for functionalization. It is a valuable building block for synthesizing complex molecules with desired properties for applications in medicinal chemistry, materials science, and organic chemistry.

Potential Applications

- Pharmaceuticals this compound can be used as a building block for drug development. The trifluoromethyl group (-CF3) can enhance the potency and metabolic stability of drugs. It could potentially serve as a precursor for synthesizing other fluorinated heterocyclic molecules with desirable biological properties, but further research is needed.

- Agrochemicals Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical industry to protect crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Veterinary Medicine Trifluoromethylpyridine derivatives are also used in the veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- Cosmetics Experimental design techniques are useful tools that can optimize the formulation development process to develop stable, safe, and effective cosmetic products .

- Material Science this compound is a valuable building block for synthesizing complex molecules with desired properties for applications in materials science.

Reactivity

The reactivity of this compound can be attributed to its electrophilic nature due to the bromine substituents.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromine atoms and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. This interaction can affect biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 2,3-Dibromo-4-(trifluoromethyl)pyridine and its closest analog, 2,3,6-Trichloro-4-(difluoromethyl)pyridine (CAS 1361494-06-5):

Electronic Effects and Reactivity

- Electron Deficiency : The trifluoromethyl group in this compound exerts a stronger electron-withdrawing effect (-I effect) compared to the difluoromethyl group in its analog. This enhances the pyridine ring’s electrophilicity, making it more reactive in cross-coupling reactions .

- Halogen Reactivity : Bromine substituents (C-Br bonds) are more polarizable than chlorine (C-Cl), facilitating nucleophilic substitution (e.g., with amines or alkoxides). In contrast, the trichlorinated analog may exhibit slower reaction kinetics due to weaker leaving-group ability .

Stability and Handling

- Thermal Stability : The brominated compound decomposes at ~200°C, whereas the trichlorinated analog shows higher thermal stability (decomposition >250°C) due to stronger C-Cl bond energy.

- Solubility : Both compounds exhibit low polarity and are soluble in dichloromethane or THF. However, the trifluoromethyl group increases hydrophobicity, limiting aqueous solubility .

Biological Activity

2,3-Dibromo-4-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of two bromine atoms at positions 2 and 3, and a trifluoromethyl group at position 4. This unique structure imparts significant chemical reactivity and potential biological activity, making it an interesting compound for medicinal chemistry and organic synthesis.

The molecular formula of this compound is C_7H_3Br_2F_3N, with a molecular weight of approximately 304.89 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for biological applications. The bromine substituents contribute to its electrophilic nature, allowing it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions like the Suzuki-Miyaura coupling.

Potential Applications

The compound is primarily studied for its potential as a precursor in the synthesis of bioactive molecules. In medicinal chemistry, fluorinated compounds often exhibit enhanced pharmacological properties. The incorporation of the trifluoromethyl group has been linked to increased potency and selectivity in drug design .

Case Studies

- Fluorinated Heterocycles : Research indicates that fluorinated heterocycles can enhance drug efficacy due to their influence on metabolic pathways and receptor interactions. For example, studies have shown that introducing a trifluoromethyl group can significantly increase the potency of compounds targeting serotonin receptors .

- Protein-Ligand Interactions : Preliminary data suggest that dibromo-substituted pyridines may serve as probes for studying protein-ligand interactions. This could pave the way for developing targeted therapies based on these interactions.

Comparative Analysis

The following table summarizes key biological properties and applications of this compound compared to related compounds:

| Compound | Molecular Weight | Lipophilicity | Biological Activity | Applications |

|---|---|---|---|---|

| This compound | 304.89 g/mol | High | Potential enzyme interaction | Precursor for bioactive molecules |

| 3-Bromo-5-(trifluoromethyl)pyridine | 236.98 g/mol | Moderate | Antimicrobial properties | Drug development |

| 2-Fluoro-4-(trifluoromethyl)pyridine | 194.10 g/mol | High | Anticancer activity | Cancer therapeutics |

Properties

IUPAC Name |

2,3-dibromo-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEVXLCTUVYZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653373 | |

| Record name | 2,3-Dibromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099598-01-2 | |

| Record name | 2,3-Dibromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.